tert-Butyl 4-(methylamino)butylcarbamate
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Description
Tert-Butyl 4-(methylamino)butylcarbamate, also known as this compound, is a useful research compound. Its molecular formula is C10H22N2O2 and its molecular weight is 202.29 g/mol. The purity is usually >97%.
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Mechanism of Action
Target of Action
It’s known that this compound is a boc-protected amine , which suggests that it may interact with various biological molecules in the body.
Mode of Action
The compound, also known as 1-(Boc-amino)-4-(methylamino)butane, is a Boc-protected amine . Boc, or tert-butyloxycarbonyl, is a protecting group used in organic synthesis. It’s used to protect amines from reacting with other functional groups in a molecule during a chemical reaction . The Boc group can be removed with a strong acid such as trifluoracetic acid (TFA), resulting in the release of the protected amine .
Biochemical Pathways
Boc-protected amines like this compound are often used as building blocks in organic synthesis, including the synthesis of peptides . Therefore, it’s plausible that this compound could be involved in various biochemical pathways depending on its specific use in a given context.
Pharmacokinetics
The compound’s physical state is reported to be solid or semi-solid , which could influence its bioavailability.
Result of Action
As a boc-protected amine, it’s likely that its primary role is to facilitate the synthesis of complex organic molecules by protecting amines from unwanted reactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s stability in water is an important consideration, as many boronic acids and their esters are only marginally stable in water . Additionally, the pH of the environment can influence the rate of certain reactions involving this compound .
Biological Activity
tert-Butyl 4-(methylamino)butylcarbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for drug development, supported by relevant data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₉H₁₈N₂O₂
- Molecular Weight : 174.25 g/mol
This compound features a tert-butyl group, a methylamino group, and a carbamate functional group, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The carbamate moiety can form covalent bonds with active sites on enzymes, potentially leading to inhibition or modulation of enzymatic activity. Additionally, the methylamino group may interact with neurotransmitter receptors, influencing signaling pathways associated with neurological functions.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the context of neuropharmacology. Its ability to cross the blood-brain barrier suggests potential applications in treating central nervous system disorders.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
-
Antiviral Activity :
A study evaluated the compound's efficacy against HIV-1 protease. The results indicated that modifications in similar carbamate derivatives could enhance inhibitory potency against the enzyme, highlighting the importance of structural features in drug design . -
Neuropharmacological Applications :
Investigations into the compound's ability to penetrate the blood-brain barrier have shown promise for developing treatments targeting neurological disorders. Its interaction with specific receptors involved in neurotransmission may provide therapeutic avenues for conditions such as depression or anxiety. -
Cytotoxicity Studies :
In vitro studies assessing cytotoxicity on HepG2 liver cells demonstrated that this compound exhibited low toxicity at therapeutic concentrations, suggesting a favorable safety profile for further development .
Table 2: Case Study Data on Biological Activities
Study | Findings | |
---|---|---|
HIV-1 Protease Inhibition | Significant inhibitory effects observed | Supports potential as an antiviral agent |
Blood-Brain Barrier Penetration | Effective penetration noted in animal models | Indicates suitability for CNS-targeted therapies |
HepG2 Cytotoxicity | Low cytotoxicity at therapeutic levels | Favorable safety profile for drug development |
Properties
IUPAC Name |
tert-butyl N-[4-(methylamino)butyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-10(2,3)14-9(13)12-8-6-5-7-11-4/h11H,5-8H2,1-4H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYVTUUWVLXDKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCNC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70609443 |
Source
|
Record name | tert-Butyl [4-(methylamino)butyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70609443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874831-66-0 |
Source
|
Record name | tert-Butyl [4-(methylamino)butyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70609443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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